REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][C:4]#[N:5].[F:6][C:7]1([F:23])[CH2:10][CH:9]([C:11](OCC2C=CC(OC)=CC=2)=[O:12])[CH2:8]1.O>O1CCOCC1>[F:6][C:7]1([F:23])[CH2:10][CH:9]([C:11](=[O:12])[CH2:3][C:4]#[N:5])[CH2:8]1 |f:0.1|
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Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
FC1(CC(C1)C(=O)OCC1=CC=C(C=C1)OC)F
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
After the mixture was heated
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Type
|
TEMPERATURE
|
Details
|
at reflux for 4 h
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (200 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1(CC(C1)C(CC#N)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 155.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |